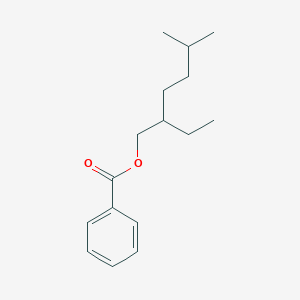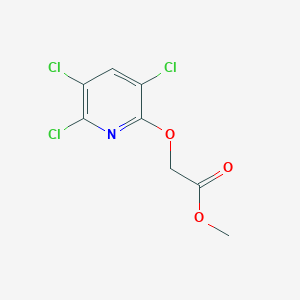
Triclopyr méthylique
Vue d'ensemble
Description
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester is a useful research compound. Its molecular formula is C8H6Cl3NO3 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triclopyr méthylique : Une analyse complète des applications de la recherche scientifique
Gestion forestière : Le this compound est largement utilisé en foresterie pour contrôler les infestations denses d'espèces invasives comme le pin à crochets. Il est appliqué par voie aérienne dans des mélanges à haut volume, ce qui s'avère efficace pour maintenir la santé et la biodiversité des forêts .
Contrôle des plantes aquatiques invasives : Bien que la formulation ester du triclopyr ne puisse pas être appliquée dans l'eau stagnante, elle est utilisée pour contrôler les plantes ligneuses invasives telles que le poivrier brésilien (Schinus terebinthifolia) dans des milieux non aquatiques, contribuant ainsi à préserver les écosystèmes aquatiques indigènes .
Gestion des gazons : Dans la gestion des gazons, l'ester triclopyr est utilisé pour réduire le blanchiment foliaire des applications de mesotrione et améliorer le contrôle du pâturin annuel en modifiant l'absorption et la translocation, ce qui permet de maintenir la qualité esthétique et fonctionnelle des zones gazonnées .
Contrôle des mauvaises herbes en agriculture : Le triclopyr est utilisé en agriculture pour éradiquer les mauvaises herbes annuelles et pérennes dans les gazons ornementaux commerciaux et les fermes de gazon. Il agit par absorption par contact foliaire dans les mauvaises herbes lorsqu'il est appliqué comme un herbicide post-émergent .
Études sur la persistance dans l'environnement : La recherche sur la persistance du triclopyr dans l'environnement comprend son impact sur les aiguilles de pin tombées, la litière forestière, le sol minéral et l'eau des cours d'eau après la pulvérisation aérienne pour contrôler l'invasion dense de pins, ce qui est crucial pour comprendre ses effets écologiques à long terme .
Développement de bioessais sur le sol : Le développement de bioessais sur le sol pour les résidus de triclopyr permet d'évaluer l'impact potentiel sur la croissance de la végétation ultérieure dans les emprises et les milieux agricoles après l'application, garantissant des pratiques d'utilisation sûres .
Développement de méthodes analytiques : Des études ont été menées pour développer des méthodes permettant de déterminer les résidus de triclopyr dans les échantillons de sol, en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) avec détection à barrette de diodes pour une quantification précise .
Mécanisme D'action
Target of Action
Triclopyr methyl ester, also known as Triclopyr-methyl or Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester, is primarily targeted at broadleaf weeds and woody plants . It is used for brush control in the right-of-way and defoliation of wooded areas . The compound leaves grasses and conifers unaffected .
Mode of Action
Triclopyr is a systemic herbicide that mimics a specific type of plant growth hormone, known as an auxin . It is rapidly absorbed by the foliage and roots of plants . This results in uncontrolled plant growth, leading to the eventual death of the plant . The herbicide is absorbed into the plant’s vascular system and kills them off from the inside out .
Biochemical Pathways
It is thought to involve cell plasticity and nucleic acid metabolism . The action is similar to that of the naturally occurring auxin, Indole Acetic Acid (IAA) .
Pharmacokinetics
Triclopyr and its ester form are pharmacologically equivalent . Triclopyr is rapidly and extensively absorbed; it is mainly excreted as unchanged in urine (>80%) . This rapid absorption and excretion suggest that the compound has high bioavailability.
Result of Action
The primary result of Triclopyr’s action is the death of the targeted plants. After absorbing the herbicide, plants die slowly (within weeks) . This is due to the uncontrolled growth caused by the herbicide, which disrupts the plant’s normal growth processes .
Action Environment
Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks and quail, but has been found non-toxic to bees and very slightly toxic to fish . The ester form of triclopyr is highly toxic to fish, aquatic plants, and aquatic invertebrates, and should never be used in waterways, wetlands, or other sensitive habitats . This suggests that environmental factors such as the presence of water and soil type can significantly influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that Triclopyr is the major compound of the residue in vegetal tissues This suggests that Triclopyr Methyl Ester may interact with various enzymes, proteins, and other biomolecules in plant tissues
Cellular Effects
It is known that Triclopyr, a related compound, is used to control broadleaf weeds while leaving grasses and conifers unaffected . This suggests that Triclopyr Methyl Ester may have selective effects on different types of cells and cellular processes.
Temporal Effects in Laboratory Settings
It is known that Triclopyr breaks down in soil with a half-life between 30 and 90 days This suggests that Triclopyr Methyl Ester may have similar stability and degradation properties
Dosage Effects in Animal Models
It is known that Triclopyr is slightly toxic to ducks and quail . This suggests that Triclopyr Methyl Ester may have similar toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the metabolism of Triclopyr and its butoxyethyl ester in plants is adequately elucidated . This suggests that Triclopyr Methyl Ester may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that Triclopyr is used as a systemic foliar herbicide , suggesting that Triclopyr Methyl Ester may be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Given its use as a systemic foliar herbicide , it may be localized to specific compartments or organelles within the cell
Propriétés
IUPAC Name |
methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBZEHWPRTNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069432 | |
| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60825-26-5 | |
| Record name | Methyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60825-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((3,5,6-trichloro-2-pyridinyl)oxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060825265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
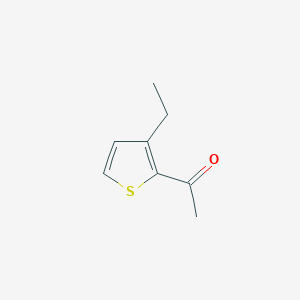
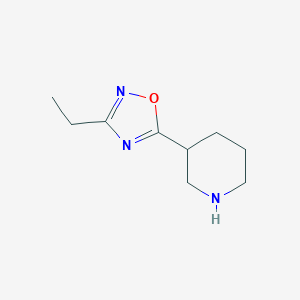
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
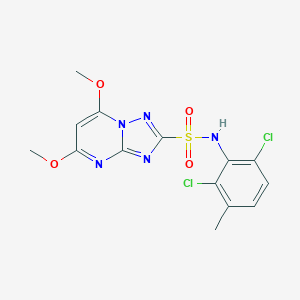
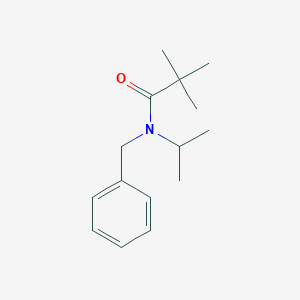

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
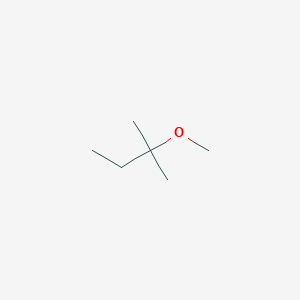
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

